3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, also known as GSK137647A, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). The compound was first synthesized by GlaxoSmithKline (GSK) and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide acts as a selective antagonist of the S1P1 receptor, which is involved in the regulation of immune cell trafficking. By blocking the S1P1 receptor, 3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide prevents the migration of immune cells from lymphoid tissues into the bloodstream, thereby reducing inflammation and immune system activation.
Biochemical and Physiological Effects
Studies have shown that 3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can effectively reduce inflammation and immune system activation in animal models of autoimmune diseases. The compound has also been shown to reduce the severity of disease symptoms and improve overall survival in these models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is its high potency and selectivity for the S1P1 receptor, which makes it an ideal tool for studying the role of this receptor in immune system function. However, the compound's high potency also means that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide and its therapeutic applications. One area of interest is the potential use of the compound in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Another area of interest is the potential use of 3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide in the treatment of cancer, particularly in combination with chemotherapy or other targeted therapies. Additionally, further studies are needed to better understand the long-term effects of 3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide on immune system function and overall health.
Synthesis Methods
The synthesis of 3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves several steps, starting with the reaction of 3-fluorobenzoyl chloride with 2-methoxydibenzo[b,d]furan-3-amine to form 3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. The compound has also been investigated for its potential use in the treatment of cancer and other diseases that involve abnormal immune system function.
properties
IUPAC Name |
3-fluoro-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO3/c1-24-19-10-15-14-7-2-3-8-17(14)25-18(15)11-16(19)22-20(23)12-5-4-6-13(21)9-12/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZFSYAESHCKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.